molecular formula C13H13FN2O B1385777 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone CAS No. 1152867-99-6

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone

Cat. No. B1385777
CAS RN: 1152867-99-6
M. Wt: 232.25 g/mol
InChI Key: QBBWLGIFBSASET-UHFFFAOYSA-N
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Description

“1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” is a chemical compound with a molecular formula of C5H6N2O . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-free synthesis of (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones has been described . The synthesis involved a greener approach and the compounds were characterized using IR, NMR (1H, 13C), mass spectrometry, and elemental analyses .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a compound was determined by single-crystal X-ray diffraction at 111 K and room temperature together with isobaric thermal expansion . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” are not available, similar compounds have been studied for their reactivity. For instance, a cobalt (II) iodide complex with bis (3,5-dimethyl-1H-pyrazol-1-yl)methane has been synthesized and characterized by electron spectroscopy and X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and MS of a similar compound have been provided . The compound had a yield of 86%, a melting point of 169–172 °C, and a molecular weight of 352 .

Scientific Research Applications

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of aminoketones . Aminoketones are valuable intermediates in the synthesis of various heterocyclic compounds . The process involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in acetonitrile, leading to the formation of a white precipitate which is then filtered and dried .

Ligand Chemistry

In ligand chemistry, this compound can act as a ligand due to the presence of the pyrazole ring, which is known for its coordination ability with various metals. This makes it useful in the preparation of metal complexes that have applications in catalysis and materials science .

Medicinal Chemistry

The pyrazole moiety is a significant pharmacophore in medicinal chemistry. It is present in various therapeutic agents due to its biological activity. This compound could be used as a starting material for the synthesis of potential drugs with anti-inflammatory, analgesic, and antipyretic properties .

Antileishmanial and Antimalarial Research

The compound has shown promise in antileishmanial and antimalarial research. Molecular simulation studies have indicated that derivatives of this compound exhibit a fitting pattern in the active site of certain enzymes, characterized by lower binding free energy, which is crucial for the development of new treatments .

Material Science

In material science, the compound’s derivatives can be utilized to modify surface properties of materials. This is particularly relevant in the creation of specialized coatings that can provide improved resistance to environmental factors or enhanced interaction with other substances .

Analytical Chemistry

As an analytical standard, this compound can be used in the calibration of instruments and the development of analytical methods. Its well-defined structure and stability make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, a similar compound has been classified as Acute Tox. 4 Oral according to the Hazard Statements H302 .

Future Directions

The future directions for the study of “1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a study has suggested the synthesis of new heterocyclic ligands and the study of the catecholase activity of catalysts based on copper (II) .

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-8-6-9(2)16(15-8)13-5-4-11(10(3)17)7-12(13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWLGIFBSASET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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